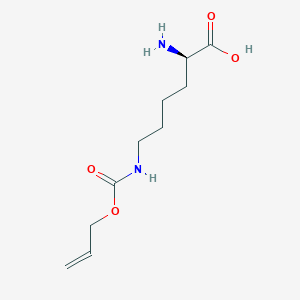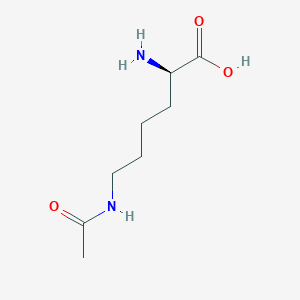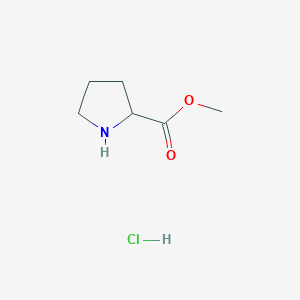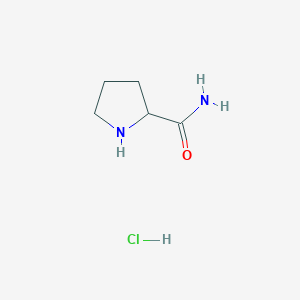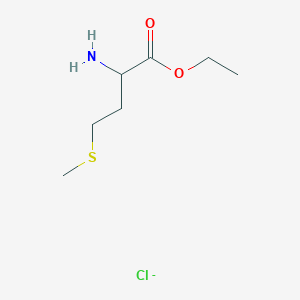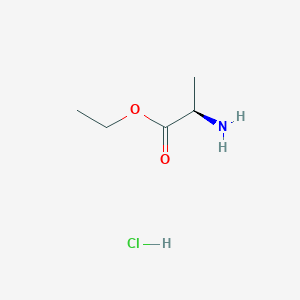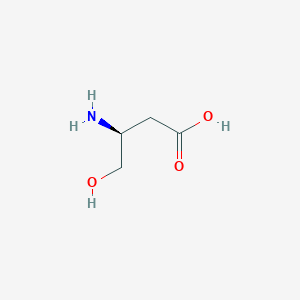
D-beta-homoserine
Overview
Description
D-beta-homoserine is a compound used for the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It is also used to produce atypical serine protease(s) for mechanism studies .
Synthesis Analysis
D-Homoserine is synthesized by a deoxidation process, catalyzed by homoserine dehydrogenase . This is one of the steps in the synthesis of L-threonine . The carbon flux in bacteria such as E. coli is maintained by this reaction .Molecular Structure Analysis
The molecular formula of D-beta-homoserine is C4H9NO3 . The InChI representation is InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 . The molecular weight is 119.12 g/mol .Chemical Reactions Analysis
The homoserine transacetylase MetX converts L-homoserine to O-acetyl-L-homoserine at the committed step of the methionine biosynthesis pathway . This pathway is not part of the host metabolism, making it a potential target for drug design .Physical And Chemical Properties Analysis
D-beta-homoserine has a molecular weight of 119.12 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 .Scientific Research Applications
Enzymatic Cascade Systems for D-Amino Acid Synthesis
Specific Scientific Field
Biochemistry and Microbiology
Summary of the Application
D-amino acids, including D-beta-homoserine, are used in various industries, including food products, pharmaceuticals, and agricultural chemicals . They are synthesized through enzymatic cascade systems, which are more energy-saving and environmentally friendly compared to traditional chemical synthesis .
Methods of Application or Experimental Procedures
The enzymatic cascade systems for D-amino acid synthesis involve multi-enzymatic cascade catalytic methods. These methods have significant advantages such as lower costs, no need for intermediate separation, and higher catalytic efficiency .
Results or Outcomes
The catalytic activity toward various D-amino acids was improved, among which D-phenylalanine had the highest activity of 5.33 μmol min −1 mg −1 at 50 °C .
Homoserine Dehydrogenase from Bacillus subtilis
Specific Scientific Field
Microbiology and Biotechnology
Summary of the Application
Homoserine dehydrogenase (HSD) catalyzes the reversible conversion of L-aspartate-4-semialdehyde to L-homoserine in the aspartate pathway for the biosynthesis of lysine, methionine, threonine, and isoleucine . This enzyme has attracted attention for medical and industrial purposes due to its recognized application in the development of pesticides and large scale production of L-lysine .
Methods of Application or Experimental Procedures
In this study, HSD from Bacillus subtilis (BsHSD) was overexpressed in Escherichia coli and purified for biochemical characterization . The enzymatic activity of BsHSD for L-homoserine oxidation was examined, and it was found that BsHSD exclusively prefers NADP+ to NAD+ .
Results or Outcomes
By kinetic analysis, Km values for L-homoserine and NADP+ were found to be 35.08 ± 2.91 mM and 0.39 ± 0.05 mM, respectively, and the Vmax values were 2.72 ± 0.06 μmol/min -1 mg -1 and 2.79 ± 0.11 μmol/min -1 mg -1, respectively .
Anti-Fouling and Anti-Enzymolysis Peptides Conjugated with Silk Sericine-Inspired Beta-Homoserine
Specific Scientific Field
Biochemistry and Biotechnology
Summary of the Application
This application involves the use of silk sericine-inspired beta-homoserine in the electrochemical detection of carcinoembryonic antigen in human serum . The peptides conjugated with beta-homoserine are designed to be anti-fouling and anti-enzymolysis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available information. However, it involves the conjugation of peptides with beta-homoserine and their use in the electrochemical detection system .
Results or Outcomes
The specific results or outcomes are not detailed in the available information. However, this application is expected to improve the accuracy and efficiency of carcinoembryonic antigen detection in human serum .
L-β-Homoserine Production
Specific Scientific Field
Chemistry and Industrial Manufacturing
Summary of the Application
L-β-Homoserine is a chemical compound that is used in various industrial applications . It is produced and supplied by chemical companies for use in research and manufacturing .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available information. However, it involves the production of L-β-Homoserine in a controlled laboratory or industrial setting .
Results or Outcomes
The specific results or outcomes are not detailed in the available information. However, the production of L-β-Homoserine contributes to various research and industrial applications .
Enzymatic Cascade Reactions for D-Amino Acid Synthesis
Summary of the Application
D-amino acids, including D-beta-homoserine, are synthesized through enzymatic cascade reactions . These reactions have become increasingly popular in recent years due to their advantages such as lower costs, no need for intermediate separation, and higher catalytic efficiency .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures involve coupling two or more enzymes, or even combining chemical catalysts with biocatalysts for the production of targets .
Results or Outcomes
The specific results or outcomes are not detailed in the available information. However, these enzymatic cascade reactions have been found to occur in nature and have gradually been recognized for their significant role in the synthesis of D-amino acids .
Anti-Foreign Body Response Materials
Specific Scientific Field
Biomedical Engineering and Material Science
Summary of the Application
Poly-β-homoserine is a promising anti-foreign body response (FBR) material . It can prevent implants from recognition by immune cells and has diverse applications in implantable biomaterials and biomedical devices .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available information. However, it involves the use of poly-β-homoserine in the development and manufacturing of implantable biomaterials and biomedical devices .
Results or Outcomes
The specific results or outcomes are not detailed in the available information. However, the use of poly-β-homoserine is expected to significantly improve the biocompatibility and longevity of implantable biomaterials and biomedical devices .
Safety And Hazards
When handling D-beta-homoserine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Future Directions
Efforts are underway to target the methionine biosynthesis pathway, as it is not part of the host metabolism . The homoserine transacetylase MetX, which converts L-homoserine to O-acetyl-L-homoserine at the committed step of this pathway, is a potential target for drug design . The deep active-site tunnel surrounding the catalytic serine yielded many consensus clusters during mapping, suggesting that Mt MetX is highly druggable .
properties
IUPAC Name |
(3S)-3-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZICZZQJDLXJN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937030 | |
| Record name | (3S)-3-Amino-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-beta-homoserine | |
CAS RN |
16504-57-7 | |
| Record name | (3S)-3-Amino-4-hydroxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16504-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-hydroxybutyric acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-Amino-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-beta-Homoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AF4296K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




